REACTION_CXSMILES
|
[OH-].[Na+].[F:3][C:4]([F:8])([F:7])[CH2:5][OH:6].[S:9](Cl)([OH:12])(=O)=[O:10].[CH:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>O>[F:3][C:4]([F:8])([F:7])[CH2:5][O:6][S:9]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=[O:12])=[O:10] |f:0.1,3.4|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4 mol
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
benzene sulphochloride
|
Quantity
|
4.2 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)Cl.C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After 10 min of stirring the oil layer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature of the reaction mixture between 50° and 55° C
|
Type
|
ADDITION
|
Details
|
The solution was added at once
|
Type
|
CUSTOM
|
Details
|
had also been brought at 50°-55° C
|
Type
|
CUSTOM
|
Details
|
was decanted
|
Type
|
WASH
|
Details
|
washed with 1 liter of water
|
Type
|
FILTRATION
|
Details
|
The oil was filtered through paper
|
Type
|
CUSTOM
|
Details
|
to remove water drops
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
FC(COS(=O)(=O)C1=CC=CC=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |